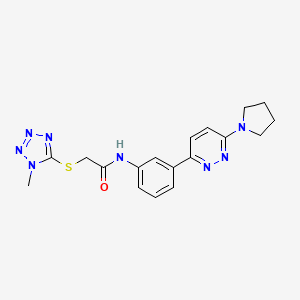
6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, also known as FPY, is a pyrimidinone derivative that has been widely studied for its potential therapeutic applications. FPY has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is not yet fully understood, but it is thought to act on several different targets in the body. For example, 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been found to inhibit the activity of enzymes involved in the inflammatory response, as well as modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. In addition, 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been found to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has several advantages as a research tool, including its relatively low toxicity and its ability to modulate a range of biological targets. However, like all research compounds, 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one also has some limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one. For example, researchers may investigate its potential applications in the treatment of pain and inflammation, as well as its effects on neurotransmitter activity in the brain. In addition, further studies may be needed to fully understand the safety and efficacy of 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one in humans.
Méthodes De Synthèse
The synthesis of 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been described in several studies. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with ethyl 2-(piperidin-1-yl)acetate, followed by cyclization with guanidine carbonate. The resulting product is then treated with acetic anhydride to yield 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. For example, 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-(2-piperidin-1-ylethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-6-4-14(5-7-15)16-12-17(22)21(13-19-16)11-10-20-8-2-1-3-9-20/h4-7,12-13H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHAIBCTMGEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2788408.png)
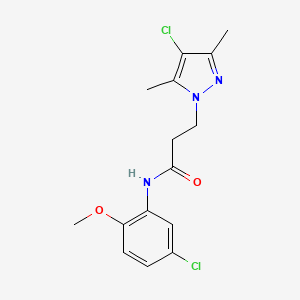

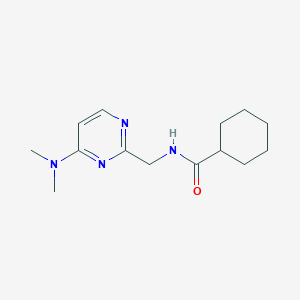
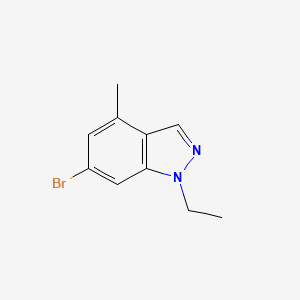
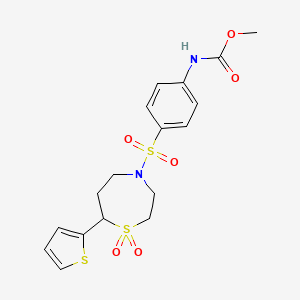
![2-(2-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2788416.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
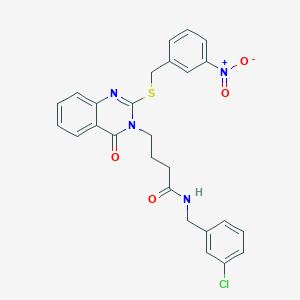
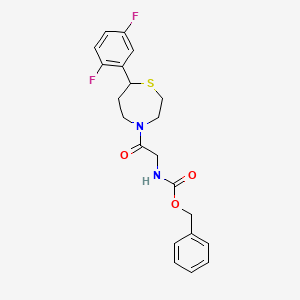
![2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2788425.png)
![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)
![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)
